4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
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Overview
Description
4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylbenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperidine intermediate.
Attachment of the Trifluoromethylbenzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with a trifluoromethylbenzylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid: This compound shares the thiophene and trifluoromethyl groups but differs in the core structure.
Thiophene derivatives: Various thiophene-containing compounds with different substituents on the thiophene ring.
Piperidine derivatives: Compounds with different substituents on the piperidine ring.
Uniqueness
4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is unique due to the combination of its structural features, which confer specific chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-thiophen-3-yl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S2/c18-17(19,20)16-3-1-13(2-4-16)12-25(22,23)21-8-5-14(6-9-21)15-7-10-24-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXXUMCVQHVVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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